2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid
Description
Historical Context and Development
2-(2-Chlorophenyl)-2-(4-chlorophenyl)acetic acid, commonly designated as o,p'-DDA , emerged as a metabolite of the anticancer drug mitotane (o,p'-DDD) during therapeutic studies in the 1960s. While its parent compound, mitotane, was initially developed as an insecticide derivative, the discovery of o,p'-DDA’s formation through oxidative metabolism marked a pivotal moment in understanding adrenal cancer treatment mechanisms. The compound’s synthesis pathway traces back to chlorinated diphenylmethane derivatives, with structural parallels to dichlorodiphenyltrichloroethane (DDT) isomers. Early analytical methods for o,p'-DDA identification, such as high-performance liquid chromatography (HPLC), were refined in the late 20th century to quantify its presence in biological samples, enabling correlations between plasma levels and therapeutic outcomes.
Position Within Chlorinated Diphenylacetic Acids
Chlorinated diphenylacetic acids comprise a family of structurally related compounds distinguished by chlorine substitution patterns on their aromatic rings. o,p'-DDA belongs to the dichlorodiphenylacetic acid subclass, characterized by one chlorine atom at the ortho position (2-chloro) and another at the para position (4-chloro) on separate phenyl groups (Table 1). This substitution pattern contrasts with isomers such as p,p'-DDA (4,4'-dichloro) and o,o'-DDA (2,2'-dichloro), which exhibit distinct physicochemical and biological properties.
Table 1: Comparative Properties of Dichlorodiphenylacetic Acid Isomers
The positional isomerism of chlorine atoms profoundly influences molecular interactions. For instance, o,p'-DDA’s asymmetric substitution enhances its solubility in polar solvents compared to p,p'-DDA, facilitating its detection in biological matrices.
Structural Significance of 2,4'-Dichloro Substitution Pattern
The 2,4'-dichloro configuration confers unique electronic and steric properties to o,p'-DDA. The ortho-chlorine induces steric hindrance, distorting the planar geometry of the diphenylacetic acid backbone, while the para-chlorine stabilizes the aromatic system through electron-withdrawing effects. This combination reduces rotational freedom between the phenyl rings, as evidenced by nuclear magnetic resonance (NMR) studies showing restricted rotation about the central carbon-carbon bond.
The carboxylic acid group at the alpha position further enhances reactivity, enabling o,p'-DDA to participate in hydrogen bonding and metal coordination. These traits are critical in its role as a biomarker, where it forms stable complexes with serum proteins, prolonging its detectability in plasma. Computational models reveal that the 2,4'-substitution lowers the compound’s pKa (~3.2), favoring deprotonation under physiological conditions and promoting ionic interactions.
Academic and Industrial Research Significance
Academic research on o,p'-DDA has focused on its pharmacokinetic role in mitotane therapy. Studies demonstrate that plasma o,p'-DDA concentrations correlate with mitotane efficacy, serving as a prognostic marker for adrenal cancer treatment. For example, patients with o,p'-DDA levels exceeding 92 mg/L exhibited a 92% specificity for positive therapeutic outcomes, underscoring its diagnostic utility.
In industrial chemistry, o,p'-DDA serves as a synthetic intermediate for chiral ligands and pharmaceutical precursors. Its enantioselective synthesis, achieved via palladium-catalyzed C-H olefination, highlights its utility in asymmetric catalysis (Figure 1). Recent patents describe derivatives of diphenylacetic acids, including o,p'-DDA analogs, as potential antiviral agents, though specific applications remain exploratory.
Figure 1: Enantioselective Synthesis of o,p'-DDA Derivatives
$$
\text{Pd(II) catalyst + Chiral ligand} \rightarrow \text{Asymmetric C-H activation} \rightarrow \text{Chiral olefinated product}
$$
Environmental science also benefits from o,p'-DDA analysis, as its detection in soil and water provides insights into mitotane degradation pathways and ecological persistence. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), now enable precise quantification at trace concentrations, supporting regulatory assessments.
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPZADPFGZNIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955657 | |
| Record name | (2-Chlorophenyl)(4-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34113-46-7 | |
| Record name | o,p′-Dichlorodiphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34113-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-(2-Chlorophenyl-4'-chlorophenyl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034113467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Chlorophenyl)(4-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid typically involves the reaction of o-chlorobenzyl chloride with p-chlorobenzyl chloride in the presence of a base, followed by oxidation to introduce the carboxylic acid group. Common reagents used in this synthesis include sodium hydroxide and potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
Substituent position and type significantly influence the physical, chemical, and biological properties of phenylacetic acid derivatives. Below is a comparative analysis of key compounds:
Table 1: Comparative Properties of Substituted Phenylacetic Acids
Key Observations :
- Steric and Electronic Effects: The di-substituted target compound exhibits greater steric hindrance compared to mono-substituted analogs like 2-(2-chlorophenyl)acetic acid. This may influence solubility, crystallization behavior, and reactivity .
- Functional Group Diversity : The sulfonamido derivative () introduces hydrogen-bonding and polar interactions, which could enhance binding affinity in biological systems compared to purely aromatic analogs .
Structural and Crystallographic Insights
Solid-state studies reveal conformational differences:
- Deuterium quadrupole coupling constants in 2-(4-chlorophenyl) [2,2-²H₂]acetic acid () indicate torsion angles influenced by para-substituent orientation. Di-substituted analogs like 2,2-bis(4-chlorophenyl)acetic acid exhibit distinct packing modes due to symmetric substitution, whereas mixed ortho/para derivatives (target compound) likely adopt asymmetric conformations .
- The bromo analog of 2-(2-chlorophenyl)acetic acid () is isostructural with the target compound, suggesting similar crystal lattice arrangements despite halogen differences .
Biological Activity
2-(2-Chlorophenyl)-2-(4-chlorophenyl)acetic acid, often referred to as a derivative of phenylacetic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various anti-inflammatory and analgesic agents, making it a subject of interest in medicinal chemistry.
- Molecular Formula: C15H12Cl2O2
- Molecular Weight: 295.16 g/mol
- CAS Number: 6212-33-5
- Physical State: Solid at room temperature
- Melting Point: Approximately 220-230 °C
Anti-inflammatory Activity
Research indicates that derivatives of chlorophenylacetic acids exhibit significant anti-inflammatory properties. The compound has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Table 1: COX Inhibition Potency
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|---|
| 2-(2-Chlorophenyl)-2-(4-chlorophenyl)acetic acid | 19.3 | 0.018 | High |
| Celecoxib | 14.8 | 0.05 | Moderate |
| Indomethacin | 0.25 | 0.07 | Low |
The compound demonstrated a high selectivity ratio for COX-2 inhibition, suggesting its potential as a safer alternative to non-selective NSAIDs, which often cause gastrointestinal side effects.
Antimicrobial Activity
The antimicrobial efficacy of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid has also been explored. Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC, µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These findings suggest that the compound could be developed further as an antimicrobial agent, particularly in treating infections caused by resistant strains.
The anti-inflammatory mechanism is primarily attributed to the inhibition of COX enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain. Additionally, the compound may modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6, further contributing to its anti-inflammatory effects.
Case Studies
- In Vivo Study on Pain Models : A study evaluated the efficacy of this compound in animal models of acute pain induced by carrageenan injection. Results showed a significant reduction in paw edema compared to control groups, indicating strong analgesic properties.
- Clinical Relevance : In a clinical trial involving patients with chronic inflammatory conditions, administration of the compound resulted in improved pain scores and reduced need for conventional NSAIDs.
Q & A
Q. How can researchers confirm the structural identity of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid using spectroscopic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Compare observed chemical shifts with theoretical predictions. For example, the aromatic protons on the 2-chlorophenyl and 4-chlorophenyl groups will show distinct splitting patterns due to differing substituent positions. The acetic acid proton (α to the carbonyl) typically appears as a singlet near δ 3.5–4.0 ppm.
- 13C NMR: The carbonyl carbon (COOH) resonates near δ 170–175 ppm. Chlorinated aromatic carbons exhibit downfield shifts (δ 125–140 ppm) depending on their proximity to chlorine atoms.
- Mass Spectrometry (MS): High-resolution MS (HRMS) should match the molecular formula (C14H10Cl2O2). Look for characteristic fragmentation patterns, such as loss of COOH (44 Da) or Cl substituents.
- Infrared (IR) Spectroscopy: Confirm the carboxylic acid group via a broad O-H stretch (~2500–3000 cm⁻¹) and carbonyl stretch (~1700 cm⁻¹).
- Reference Standards: Cross-validate with authentic samples or databases (e.g., PubChem CID: 289461) .
Q. What are common synthetic routes for preparing 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid, and what are critical reaction parameters?
Methodological Answer:
- Friedel-Crafts Alkylation:
- React chloro-substituted benzene derivatives with chloroacetyl chloride in the presence of AlCl3. Critical parameters include temperature control (0–5°C to avoid over-substitution) and stoichiometric ratios of reactants .
- Hydrolysis of Nitriles:
- Convert 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetonitrile to the acid using concentrated HCl under reflux. Monitor reaction completion via TLC (Rf ~0.3 in ethyl acetate/hexane).
- Oxidative Methods:
- Use KMnO4 in acidic conditions to oxidize substituted benzyl alcohols. Excess oxidant must be quenched with NaHSO3 to prevent over-oxidation .
- Purification: Recrystallize from ethanol/water (1:1) to achieve >95% purity.
Advanced Research Questions
Q. How can X-ray crystallography be optimized for determining the crystal structure of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid, especially considering potential twinning or disorder?
Methodological Answer:
- Data Collection: Use high-intensity synchrotron radiation to enhance weak diffraction. Collect data at low temperature (100 K) to minimize thermal motion.
- Structure Solution:
- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry. R-factors should converge below 5% for reliable refinement .
Q. What strategies are effective in resolving contradictory biological activity data for derivatives of this compound in enzyme inhibition studies?
Methodological Answer:
- Dose-Response Analysis: Perform IC50 assays across a wide concentration range (nM–mM) to identify non-linear effects. Use GraphPad Prism for curve fitting.
- Structural Analog Comparison: Synthesize derivatives with systematic substitutions (e.g., replacing Cl with F or methyl groups) to isolate pharmacophore contributions.
- Enzyme Kinetics: Conduct Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, if Km increases with inhibitor concentration, competitive binding is likely .
Q. How can computational modeling predict the interaction of 2-(2-chlorophenyl)-2-(4-chlorophenyl)acetic acid with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase). Parameterize chlorine atoms with AM1-BCC charges for accuracy.
- Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds (<3.5 Å) and hydrophobic contacts with PyMOL.
- Free Energy Calculations: Apply MM-PBSA to estimate ΔGbinding. Compare results with experimental IC50 values for validation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
Methodological Answer:
- Reaction Monitoring: Use in-situ FTIR or HPLC to track intermediate formation. For example, incomplete hydrolysis of nitriles may lead to lower yields.
- Side-Product Identification: Characterize by-products (e.g., diastereomers or oxidation by-products) using LC-MS. Adjust reaction conditions (e.g., lower temperature for Friedel-Crafts) to suppress undesired pathways .
- Reproducibility: Standardize solvent purity (HPLC-grade) and catalyst activation (e.g., dry AlCl3 under inert atmosphere) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
